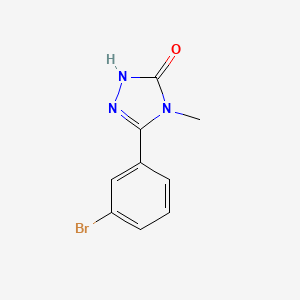
5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A related compound, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” was synthesized in three steps starting from substituted anilines . The title compounds were prepared in satisfactory yield and characterized via spectroscopic techniques .
Molecular Structure Analysis
The structure of a similar compound, a novel β-ketoenol-pyrazole, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals, and 6-31G* basis set .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “5-(3-Bromophenyl)isoxazole”, include a molecular formula of C9H6BrNO, an average mass of 224.054 Da, and a monoisotopic mass of 222.963272 Da .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Some novel 1,2,4-triazole derivatives, including 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and shown to possess antimicrobial activities against various microorganisms. These compounds, due to their structural properties, demonstrate good or moderate activities, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Properties
- Research indicates the potential of certain 1,2,4-triazole derivatives in anticancer applications. Specifically, these compounds have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and development (Bekircan et al., 2008).
Antioxidant Activities
- Studies also suggest that 1,2,4-triazole derivatives may have antioxidant properties. These compounds have been compared with standard antioxidants, showing potential in reducing power, free radical scavenging, and metal chelating activity, which is essential in combating oxidative stress (Yüksek et al., 2015).
Crystal Structure Analysis
- The crystal structures of some triazole derivatives have been studied, providing insights into their molecular arrangements and interactions. Understanding the crystal structures of these compounds is crucial for their application in various fields, including pharmaceuticals and materials science (Jiang et al., 2014).
Anticonvulsant Activity
- Certain 1,2,4-triazole derivatives have been screened for anticonvulsant activity, with some showing promising results. This suggests their potential use in developing treatments for epilepsy and other seizure-related disorders (Vijaya Raj & Narayana, 2006).
Corrosion Inhibition
- The 1,2,4-triazole compounds have shown effectiveness in corrosion inhibition, particularly in protecting metals like steel in corrosive environments. This application is significant in industrial and engineering contexts (Al-amiery et al., 2020).
Safety And Hazards
Future Directions
A recent study described the synthesis of ten new “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs, their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction . This suggests that similar compounds may have potential for future research and development.
properties
IUPAC Name |
3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWNVWWTMNJGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
CAS RN |
866153-07-3 |
Source


|
| Record name | 3-(3-bromophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

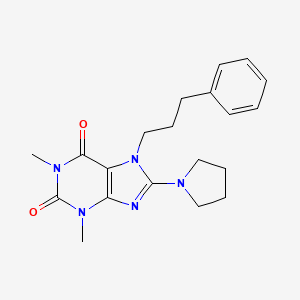

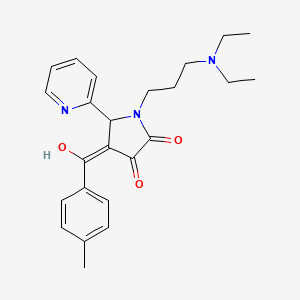
![(2E)-4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)but-2-enoic acid](/img/structure/B2960078.png)
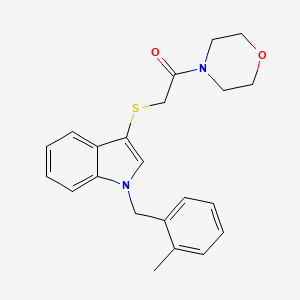
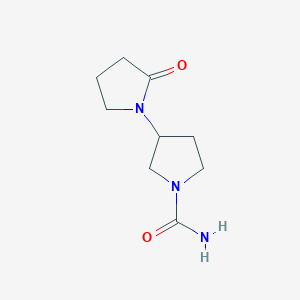
![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)
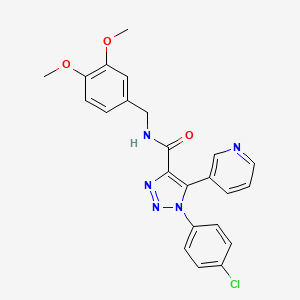


![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2960090.png)
![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)
![1-[2-(4-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B2960092.png)